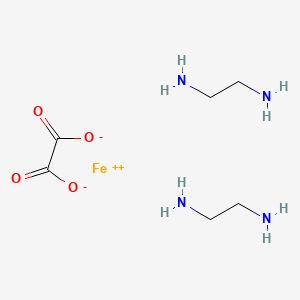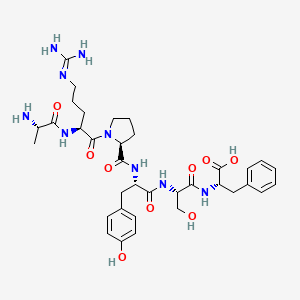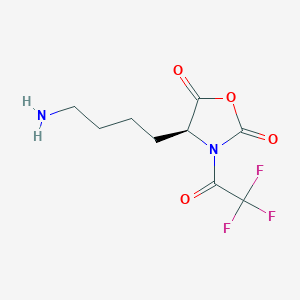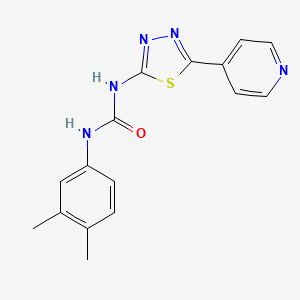![molecular formula C7H3F3N6S2 B14170078 3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 64369-29-5](/img/structure/B14170078.png)
3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a thiadiazole ring, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a one-pot catalyst-free procedure. This method is efficient and straightforward, yielding excellent results. The reaction involves the use of dibenzoylacetylene and triazole derivatives at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot catalyst-free procedure mentioned above can be scaled up for industrial applications. The simplicity and efficiency of this method make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its trifluoromethyl group and the specific arrangement of its rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
64369-29-5 |
|---|---|
Molecular Formula |
C7H3F3N6S2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-(4-methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C7H3F3N6S2/c1-2-3(18-15-11-2)4-12-13-6-16(4)14-5(17-6)7(8,9)10/h1H3 |
InChI Key |
GFGQAZYIPZHMQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C2=NN=C3N2N=C(S3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14170018.png)


![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)


![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
![N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14170064.png)

